5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde
Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde (5,6-DH-4H-PPC) is a small organic molecule composed of a pyrrolo[1,2-b]pyrazole ring system with a carbaldehyde substituent. This molecule has been studied extensively for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In
Scientific Research Applications
Synthesis of Bicyclic Heteroaryl-Substituted Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde serves as a key intermediate in the synthesis of bicyclic heteroaryl-substituted compounds. Nikitenko et al. (2006) demonstrated its use in the large-scale synthesis of 6-alkylidene penems, highlighting its significance in developing complex molecular structures in organic chemistry (Nikitenko et al., 2006).
Synthesis of Pyrazolo-Annulated Heterocyclic Compounds
Jachak et al. (2007) synthesized a series of pyrazolo[3,4-b]pyridines using 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde. They demonstrated its utility in producing pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, illustrating its versatility in creating diverse heterocyclic compounds (Jachak et al., 2007).
Novel Heterocyclic Ring Systems Synthesis
Milišiūnaitė et al. (2021) developed a synthetic route to novel pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles using 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde. This research highlights its role in synthesizing unique heterocyclic systems, contributing to the advancement in heterocyclic chemistry (Milišiūnaitė et al., 2021).
Anti-Inflammatory Activity
Bharate et al. (2008) explored the anti-inflammatory properties of compounds synthesized from 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde. Their research revealed significant inhibition of TNF-alpha and IL-6, showcasing its potential in developing new anti-inflammatory agents (Bharate et al., 2008).
Synthesis of Chalcones and Dipyrazolopyridines
Quiroga et al. (2010) used 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde in the synthesis of heterocyclic chalcones and dipyrazolopyridines. This study demonstrates its application in creating complex molecules with potential biological activities (Quiroga et al., 2010).
Fluorescence Studies
Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde compounds using 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde and studied their photophysical properties. This research contributes to understanding the fluorescence characteristics of these compounds (Patil et al., 2010).
properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATQYZZGNADRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde | |
CAS RN |
1260667-91-1 | |
Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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